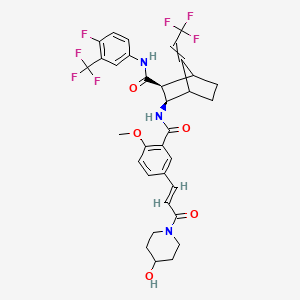
RXFP1 receptor agonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXFP1 receptor agonist-2 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including reproductive and cardiovascular functions. The activation of RXFP1 by its agonists, such as this compound, has shown potential therapeutic benefits in conditions like heart failure and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RXFP1 receptor agonist-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its activity and stability. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, and reducing agents.
Step 3: Purification and isolation of the final product using techniques like chromatography and crystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: RXFP1 receptor agonist-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that can enhance or modify its biological activity .
Scientific Research Applications
RXFP1 receptor agonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation mechanisms of G protein-coupled receptors.
Biology: Investigated for its role in modulating reproductive and cardiovascular functions.
Medicine: Explored as a potential therapeutic agent for treating heart failure, fibrotic diseases, and other conditions involving RXFP1 signaling.
Industry: Utilized in the development of new drugs targeting RXFP1, as well as in the production of diagnostic tools for detecting RXFP1 activity
Mechanism of Action
The mechanism of action of RXFP1 receptor agonist-2 involves binding to the RXFP1 receptor, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including vasodilation, angiogenesis, and anti-inflammatory responses. The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade, phosphoinositide 3-kinase pathway, and nitric oxide signaling pathway .
Comparison with Similar Compounds
RXFP1 receptor agonist-2 is unique compared to other similar compounds due to its specific structure and high affinity for the RXFP1 receptor. Similar compounds include:
Relaxin-2: A natural peptide hormone that activates RXFP1 but has a shorter half-life and requires intravenous administration.
Small-Molecule Agonists: Synthetic compounds designed to mimic the effects of relaxin-2, with improved stability and oral bioavailability
Properties
Molecular Formula |
C33H32F7N3O5 |
|---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
(2S,3R)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[(E)-3-(4-hydroxypiperidin-1-yl)-3-oxoprop-1-enyl]-2-methoxybenzoyl]amino]-7-(2,2,2-trifluoroethylidene)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C33H32F7N3O5/c1-48-26-8-2-17(3-9-27(45)43-12-10-19(44)11-13-43)14-22(26)30(46)42-29-21-6-5-20(23(21)16-32(35,36)37)28(29)31(47)41-18-4-7-25(34)24(15-18)33(38,39)40/h2-4,7-9,14-16,19-21,28-29,44H,5-6,10-13H2,1H3,(H,41,47)(H,42,46)/b9-3+,23-16?/t20?,21?,28-,29+/m0/s1 |
InChI Key |
ZUXZQNVAKAKAFL-ZVJCKCIOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)O)C(=O)N[C@H]3[C@H](C4CCC3C4=CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)O)C(=O)NC3C4CCC(C3C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F)C4=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


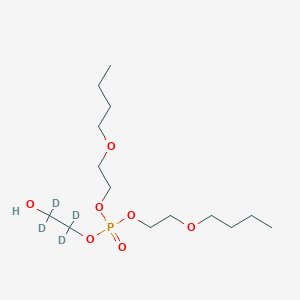
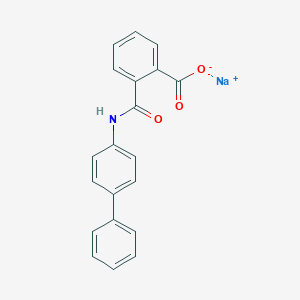
![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
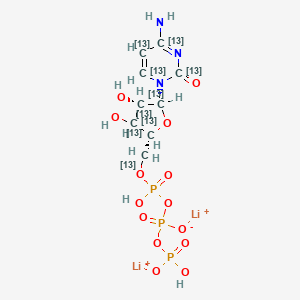
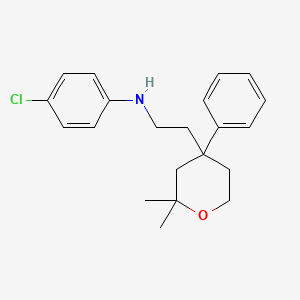
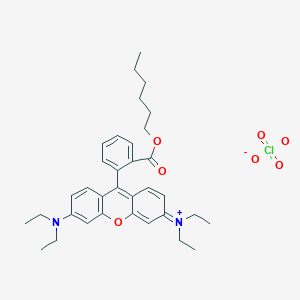
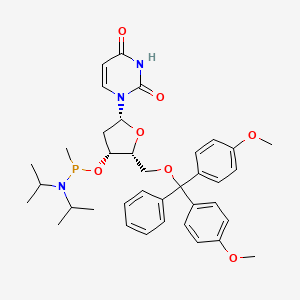
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)

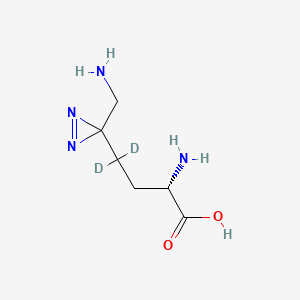
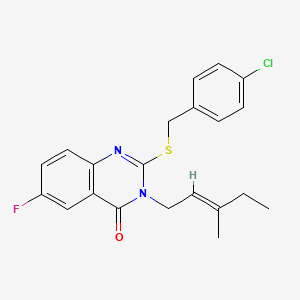
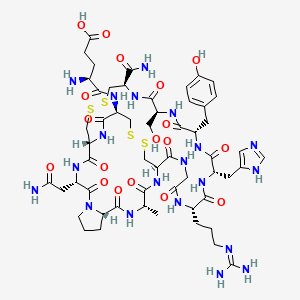
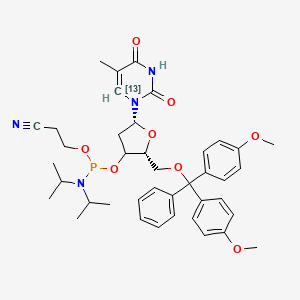
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
